5-(Difluoromethyl)pyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-(Difluoromethyl)pyridin-2(1H)-one, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)pyridin-2(1H)-one is characterized by the presence of a pyridine ring with a difluoromethyl group attached .Chemical Reactions Analysis
In terms of chemical reactions, 5-(Difluoromethyl)pyridin-2(1H)-one can be converted into their 5-hydroxy derivatives through the oxyfunctionalization process . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .Scientific Research Applications
Synthesis and Structural Characterization
- 5-(Difluoromethyl)pyridin-2(1H)-one derivatives have been synthesized for various scientific applications. For instance, a study explored the synthesis and spectroscopic characterization of related compounds like 5-trifluoromethyl-pyridine-2-thione, which showed potential as an antithyroid drug (Chernov'yants et al., 2011).
Crystal Structure and Hydrogen-Bonding Networks
- Research into the crystal structure of similar compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, revealed interesting water-bridged hydrogen-bonding networks. These studies are critical for understanding the molecular interactions and properties of these compounds (Ye & Tanski, 2020).
Spectroscopic and Optical Studies
- Spectroscopic and optical studies of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been conducted to understand their molecular structure and properties. These studies involve techniques like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) analyses (Vural & Kara, 2017).
Divergent Synthesis for Drug Discovery
- Derivatives of 5-(Difluoromethyl)pyridin-2(1H)-one have been obtained through processes like palladium-catalysed Suzuki-Miyaura reaction and copper-catalysed C–N coupling. Such compounds are of interest as new scaffolds in drug discovery (Siddle et al., 2010).
Molecular Synthesis and Characterization
- The molecule's synthesis and characterization have been a focus of research, particularly in understanding its interaction with other substances and its potential applications in areas such as antimicrobial activities and molecular electronics (Various Authors, 2006-2023).
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHSPDOMAZYGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)pyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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